

"Ethyl 8-(2-iodophenyl)-8-oxooctanoate"

physical and chemical properties

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Compound of Interest

Compound Name: Ethyl 8-(2-iodophenyl)-8-oxooctanoate

Cat. No.: B1327870

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An In-depth Technical Guide to Ethyl 8-(2-iodophenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Ethyl 8-(2-iodophenyl)-8-oxooctanoate**. Due to the limited availability of public experimental data, this document combines catalog information and predicted values to offer the most complete profile possible for this compound.

Core Compound Properties

Ethyl 8-(2-iodophenyl)-8-oxooctanoate, with the CAS number 898777-21-4, is a keto-ester derivative of octanoic acid. Its chemical structure features an ethyl ester functional group at one end of an eight-carbon chain and a 2-iodophenyl ketone at the other. This unique combination of a lipophilic alkyl chain, an ester, and an iodinated aromatic ketone suggests its potential as an intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds.

A summary of its key identifiers and properties is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₆ H ₂₁ IO ₃	ChemicalBook[1]
Molecular Weight	388.24 g/mol	ChemicalBook[1]
CAS Number	898777-21-4	BLDpharm[2]
Predicted Boiling Point	428.6 ± 30.0 °C	ChemicalBook[1]
Predicted Density	1.393 ± 0.06 g/cm ³	ChemicalBook[1]

It is important to note that the boiling point and density are predicted values and have not been experimentally verified in available literature. Further experimental characterization is required to determine definitive physical properties such as melting point and solubility.

Experimental Protocols

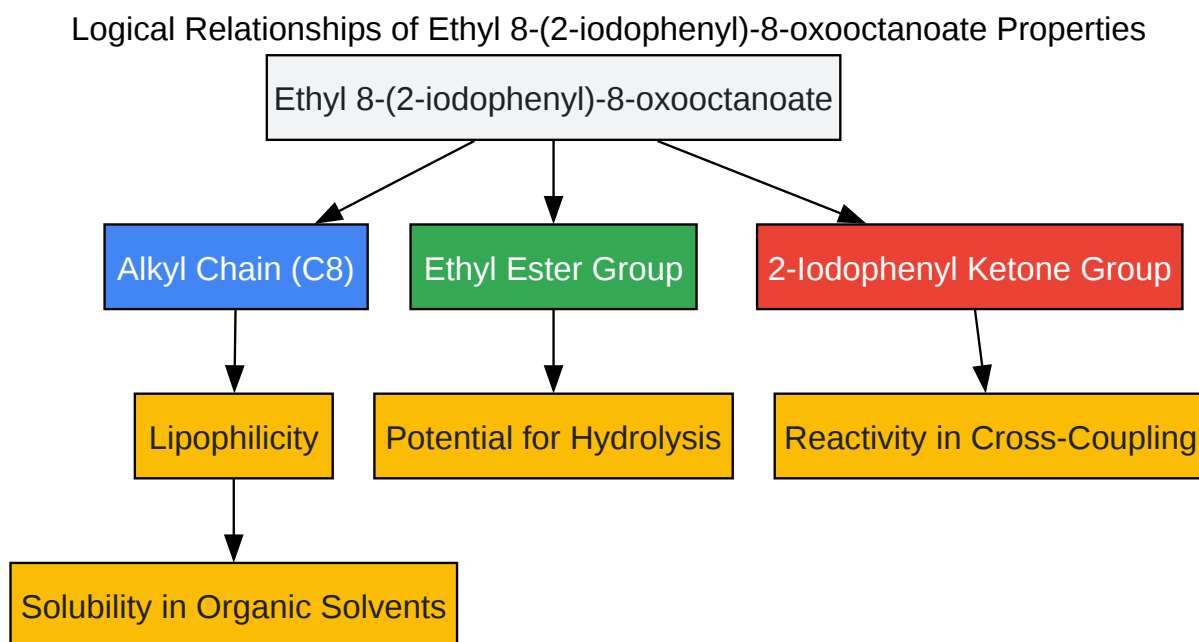
Exhaustive searches of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis, purification, or analysis of **Ethyl 8-(2-iodophenyl)-8-oxooctanoate**. However, general synthetic strategies for related aryl keto-esters can provide a foundational understanding for its potential preparation.

The synthesis of β -keto esters can be achieved through various methods, including the reaction of aldehydes with ethyl diazoacetate, often catalyzed by a mild Lewis acid like iodine. Another common approach involves the acylation of enolates. The synthesis of aryl α -keto esters has been reported via the oxidation of 2,2-dibromo-1-arylethanones using dimethyl sulfoxide (DMSO) as the oxidizing agent, followed by esterification.

A plausible synthetic pathway for **Ethyl 8-(2-iodophenyl)-8-oxooctanoate** could involve the Friedel-Crafts acylation of iodobenzene with a derivative of suberic acid monoester chloride, or a coupling reaction between an organometallic derivative of iodobenzene and a suitable octanoate derivative. Purification would likely involve standard techniques such as column chromatography on silica gel, followed by characterization using spectroscopic methods.

Logical Relationship of Compound Properties

The chemical structure of **Ethyl 8-(2-iodophenyl)-8-oxooctanoate** dictates its potential reactivity and physical characteristics. The following diagram illustrates the logical relationships between its structural components and expected properties.



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Caption: Structural components and their influence on the properties of the compound.

Spectroscopic Characterization (Predicted)

While no experimental spectra for **Ethyl 8-(2-iodophenyl)-8-oxooctanoate** are available, its structure allows for the prediction of key spectroscopic features.

- ^1H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), multiple methylene groups in the alkyl chain, and signals corresponding to the aromatic protons of the 2-iodophenyl group.
- ^{13}C NMR: The carbon spectrum would display resonances for the carbonyl carbons of the ketone and the ester, the carbons of the aromatic ring, the methylene carbons of the alkyl chain, and the carbons of the ethyl group.

- IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (388.24 g/mol), along with fragmentation patterns characteristic of the loss of the ethoxy group, the alkyl chain, and the iodophenyl moiety.

Signaling Pathways and Biological Activity

Currently, there is no published information regarding the biological activity of **Ethyl 8-(2-iodophenyl)-8-oxooctanoate** or its involvement in any signaling pathways. Its structural similarity to other molecules with biological activity suggests that it could be a candidate for screening in various assays, but any such potential is purely speculative at this time.

Conclusion

Ethyl 8-(2-iodophenyl)-8-oxooctanoate is a chemical compound with potential applications in synthetic chemistry. This guide has summarized the currently available, though limited, physical and chemical data. The absence of detailed experimental protocols and comprehensive characterization data highlights an opportunity for further research to fully elucidate the properties and potential applications of this molecule. Researchers and drug development professionals are encouraged to undertake further experimental investigation to build upon the foundational information presented herein.

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References

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